3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride
CAS No.:
Cat. No.: VC13576341
Molecular Formula: C8H15ClF3NO
Molecular Weight: 233.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15ClF3NO |
|---|---|
| Molecular Weight | 233.66 g/mol |
| IUPAC Name | 3-methyl-4-(trifluoromethyl)azepan-4-ol;hydrochloride |
| Standard InChI | InChI=1S/C8H14F3NO.ClH/c1-6-5-12-4-2-3-7(6,13)8(9,10)11;/h6,12-13H,2-5H2,1H3;1H |
| Standard InChI Key | ANRAYEWHCSIYNG-UHFFFAOYSA-N |
| SMILES | CC1CNCCCC1(C(F)(F)F)O.Cl |
| Canonical SMILES | CC1CNCCCC1(C(F)(F)F)O.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a saturated azepane ring (a seven-membered nitrogen-containing heterocycle) with three key substituents:
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A hydroxyl group (-OH) at the 4th position, enabling hydrogen bonding.
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A trifluoromethyl group (-CF₃) at the 4th position, enhancing lipophilicity and metabolic stability .
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A methyl group (-CH₃) at the 3rd position, influencing steric effects and ring conformation.
The hydrochloride salt form improves solubility in aqueous media, making it suitable for biological assays .
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
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¹H/¹³C NMR: The hydroxyl proton appears as a broad singlet (δ ~1.5–2.5 ppm), while the trifluoromethyl group contributes to distinct splitting patterns in the ¹⁹F NMR spectrum (δ ~-72 ppm) .
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IR Spectroscopy: Strong absorption bands for -OH (3200–3600 cm⁻¹) and -CF₃ (1100–1200 cm⁻¹) .
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves multi-step reactions focusing on introducing the trifluoromethyl group into the azepane framework:
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Ring Formation: Cyclization of precursor amines or ketones via gold-catalyzed [5 + 2] annulation to construct the azepane ring.
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Trifluoromethylation: Electrophilic or nucleophilic trifluoromethylation using reagents like CF₃SiMe₃ or CF₃Cu .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Industrial-scale production employs continuous flow reactors to enhance yield (70–85%) and purity (>95%).
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Azepane Formation | AuCl₃, DCM, 40°C | 75% |
| Trifluoromethylation | CF₃SiMe₃, KF, DMF | 82% |
| Hydrochloride Salt | HCl (g), Et₂O | 95% |
Pharmacological Applications
CNS-Targeted Drug Development
The compound serves as an intermediate in synthesizing GABA receptor modulators and serotonin reuptake inhibitors. Its trifluoromethyl group enhances blood-brain barrier permeability, making it valuable for anxiety and depression therapeutics .
Enzyme Inhibition Studies
Preliminary assays suggest activity against N-acetyl glucosaminidases, enzymes linked to inflammatory pathways. The hydroxyl group acts as a proton donor in enzyme active sites, while the CF₃ group stabilizes binding via hydrophobic interactions.
Biological Activity and Mechanism
Metabolic Stability
The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life (t₁/₂ > 6 hours in murine models) .
Comparison with Structural Analogs
Table 3: Key Analog Comparison
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